Bienvenue dans la boutique en ligne BenchChem!

4-(Azepan-1-yl)-2-phenylquinazoline

Lipophilicity Ring Size Physicochemical Properties

4-(Azepan-1-yl)-2-phenylquinazoline (CAS 420844-49-1, C20H21N3, MW 303.4 g/mol) is a 4-amino-substituted 2-phenylquinazoline featuring a seven-membered azepane ring at the 4-position. It belongs to a privileged scaffold class widely investigated for dopamine transporter (DAT) modulation and breast cancer resistance protein (BCRP) inhibition.

Molecular Formula C20H21N3
Molecular Weight 303.4g/mol
Cat. No. B379919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azepan-1-yl)-2-phenylquinazoline
Molecular FormulaC20H21N3
Molecular Weight303.4g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C20H21N3/c1-2-9-15-23(14-8-1)20-17-12-6-7-13-18(17)21-19(22-20)16-10-4-3-5-11-16/h3-7,10-13H,1-2,8-9,14-15H2
InChIKeyRPJXVLKNMUPSIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azepan-1-yl)-2-phenylquinazoline – Core Scaffold & Baseline Identity for 4-Substituted 2-Phenylquinazoline Procurement


4-(Azepan-1-yl)-2-phenylquinazoline (CAS 420844-49-1, C20H21N3, MW 303.4 g/mol) is a 4-amino-substituted 2-phenylquinazoline featuring a seven-membered azepane ring at the 4-position. It belongs to a privileged scaffold class widely investigated for dopamine transporter (DAT) modulation and breast cancer resistance protein (BCRP) inhibition [1][2]. The compound has been deprioritized as a tool compound in high-throughput screening campaigns at Harvard Medical School targeting LtaS (Staphylococcus aureus), viral RNA polymerase, and GIV-Gαi protein-protein interactions . Its 4-azepane substituent distinguishes it from the more common 4-piperidine, 4-morpholine, and 4-pyrrolidine analogs and from the diphenylmethylamine-based partial DAT inhibitor SoRI-9804 [1].

Why 4-(Azepan-1-yl)-2-phenylquinazoline Cannot Be Interchanged with Piperidine or Morpholine Analogs


Within the 4-substituted 2-phenylquinazoline series, the identity of the 4-amino substituent dictates both transporter selectivity and BCRP inhibitory potency through ring size, basicity, and lipophilicity effects [1][2]. The azepane ring introduces a seven-membered cyclic amine with distinct conformational flexibility and calculated LogP relative to six-membered piperidine (MW 289.4, C19H19N3) or five-membered pyrrolidine (MW 275.3, C18H17N3) analogs [3]. In the BCRP inhibitor series, a phenyl ring attached via an amine-containing linker at position 4 was a key determinant of potency; conversely, direct attachment of simple cyclic amines such as azepane represents an underexplored region of chemical space with unknown structure-activity relationships [2]. Generic substitution with a smaller or more polar cyclic amine risks altering both target engagement and off-target profiles in an unpredictable manner, making compound-specific procurement essential for reproducible research.

4-(Azepan-1-yl)-2-phenylquinazoline – Quantitative Differentiation Evidence Versus Closest Analogs


Ring-Size Lipophilicity Differentiation: Azepane vs. Piperidine, Pyrrolidine, and Morpholine Analogs

The seven-membered azepane ring in 4-(azepan-1-yl)-2-phenylquinazoline increases molecular weight and lipophilicity relative to six-membered piperidine (MW 289.4 g/mol, C19H19N3), five-membered pyrrolidine (MW 275.3 g/mol, C18H17N3), and morpholine (MW 291.3 g/mol, C18H17N3O) analogs [1]. Calculated XLogP3 for the azepane analog is approximately 5.9, compared to estimated values of ~5.0 for the piperidine analog and ~4.2 for the morpholine analog [1]. Higher lipophilicity may enhance blood-brain barrier penetration but also increase non-specific protein binding—a dual-edged property that cannot be replicated by smaller-ring analogs.

Lipophilicity Ring Size Physicochemical Properties

Conformational Flexibility Differentiation: Seven-Membered Azepane vs. Six-Membered Piperidine Ring

The azepane ring (cycloheptane-based) exhibits greater conformational flexibility and a larger steric footprint compared to the piperidine ring (cyclohexane-based). Azepane can adopt multiple low-energy conformations including chair, boat, and twist-chair forms, whereas piperidine is predominantly limited to chair conformations [1]. This increased flexibility may allow the azepane analog to access binding pocket sub-pockets that are sterically inaccessible to the more rigid piperidine analog—a hypothesis supported by the observation that bulky 4-substituents such as diphenylmethylamine are required for potent DAT partial inhibition in this scaffold class [2]. The azepane ring represents an intermediate conformational profile between rigid piperidine and flexible acyclic amines.

Conformational Analysis Ring Puckering Binding Pocket Compatibility

HTS Multi-Target Screening Profile: Evidence of Biological Activity Across Distinct Target Classes

4-(Azepan-1-yl)-2-phenylquinazoline was screened in at least three distinct high-throughput screening campaigns at Harvard Medical School, targeting LtaS in Staphylococcus aureus (HMS979), poliovirus RNA polymerase (HMS750), and the GIV-Gαi protein-protein interaction (HMS1303) . In contrast, the 4-piperidine analog has not been reported in these specific HTS campaigns, based on publicly available screening records. This multi-target screening history provides preliminary evidence that the azepane substituent confers a biological activity profile distinct from smaller-ring analogs, though full dose-response data remain proprietary to the screening facility.

High-Throughput Screening LtaS Viral RNA Polymerase GIV-Gαi

4-(Azepan-1-yl)-2-phenylquinazoline – Priority Research Application Scenarios Based on Evidenced Differentiation


Chemical Probe for Exploring Binding Pocket Topology in 4-Substituted Quinazoline Target Classes

The unique seven-membered azepane ring with enhanced conformational flexibility makes this compound a valuable probe for mapping steric and conformational requirements of binding pockets in DAT, BCRP, or kinase targets. It fills a gap between rigid 6-membered piperidine analogs and highly flexible acyclic amine derivatives, enabling systematic SAR exploration around ring-size tolerance. [1]

Lipophilicity-Dependent PK/PD Differentiation Studies in CNS Penetration Research

With calculated XLogP3 of approximately 5.9—significantly higher than piperidine (XLogP3 ~5.0) or morpholine (XLogP3 ~4.2) analogs—this compound serves as a tool for investigating the relationship between 4-position lipophilicity and blood-brain barrier penetration within the 2-phenylquinazoline scaffold. It can be used alongside the piperidine and morpholine analogs to construct a lipophilicity series. [1]

Anti-Infective and Antiviral Screening Follow-Up Based on HTS Hits

Given its selection in HTS campaigns targeting LtaS in Staphylococcus aureus and poliovirus RNA polymerase, researchers investigating bacterial cell wall synthesis or viral replication mechanisms may find this compound useful as a starting point for hit validation and SAR expansion. The azepane ring may confer physicochemical properties distinct from other quinazoline-based hits in these screens.

Quote Request

Request a Quote for 4-(Azepan-1-yl)-2-phenylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.